An In-depth Technical Guide to the Structure of Isoquinoline-1,3(2H,4H)-dione
An In-depth Technical Guide to the Structure of Isoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Isoquinoline-1,3(2H,4H)-dione, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the molecule's structural features, physicochemical and spectroscopic properties, and provides representative experimental protocols for its synthesis and characterization.
Core Structure and Properties
Isoquinoline-1,3(2H,4H)-dione, also commonly known by its trivial name, homophthalimide, is a bicyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, which incorporates an imide functional group. The scaffold's unique electronic and steric properties make it a valuable starting point for the synthesis of a diverse range of biologically active molecules.
The core structure allows for functionalization at several key positions, most notably at the nitrogen atom (position 2) and the methylene group (position 4), enabling the exploration of structure-activity relationships in drug discovery programs.
Chemical Structure Diagram
The chemical structure of Isoquinoline-1,3(2H,4H)-dione is depicted below. The numbering of the heterocyclic ring system follows IUPAC nomenclature.
Caption: Chemical Structure of Isoquinoline-1,3(2H,4H)-dione.
Physicochemical Properties
A summary of the key physicochemical properties of Isoquinoline-1,3(2H,4H)-dione is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 4H-isoquinoline-1,3-dione | [1] |
| CAS Number | 4456-77-3 | [1] |
| Canonical SMILES | C1C2=CC=CC=C2C(=O)NC1=O | [1] |
| InChIKey | QGNQEODJYRGEJX-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| XLogP3 | 0.7 | [1] |
Experimental Data and Protocols
This section outlines representative experimental procedures for the synthesis and characterization of Isoquinoline-1,3(2H,4H)-dione.
Synthesis of Isoquinoline-1,3(2H,4H)-dione
The synthesis of Isoquinoline-1,3(2H,4H)-dione (homophthalimide) can be achieved through various methods. A classical and straightforward approach involves the condensation of homophthalic acid with urea.
Caption: Representative workflow for the synthesis of Isoquinoline-1,3(2H,4H)-dione.
Experimental Protocol: Synthesis from Homophthalic Acid
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Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask fitted with a condenser), thoroughly mix homophthalic acid and urea in a 1:2 molar ratio.
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Reaction: Heat the mixture gently in an oil bath to 150-160 °C. The mixture will melt, and the evolution of ammonia and carbon dioxide gas will be observed. Maintain this temperature for approximately 1-2 hours or until gas evolution ceases.
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Work-up: Allow the reaction mixture to cool to room temperature, during which it should solidify. Add water to the flask and heat to boiling to dissolve any unreacted starting materials and byproducts.
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Isolation: Cool the flask in an ice bath. The crude Isoquinoline-1,3(2H,4H)-dione will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield the pure compound.
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Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of Isoquinoline-1,3(2H,4H)-dione is typically performed using a combination of spectroscopic methods. Below are the expected data for the parent compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-8.2 ppm, corresponding to the four protons on the benzene ring. The proton at position 8 is typically the most deshielded due to the anisotropic effect of the adjacent carbonyl group. Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, integrating to two protons (C4-H₂). Imide Proton: A broad singlet in the range of δ 8.5-11.0 ppm (N2-H), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, typically δ 160-175 ppm, for the two carbonyl carbons (C1 and C3). Aromatic Carbons: Six signals in the range of δ 120-140 ppm. Methylene Carbon: A signal around δ 35-45 ppm for the C4 carbon. |
| IR (Infrared) | N-H Stretch: A broad absorption band around 3200 cm⁻¹. C=O Stretch: Strong, characteristic absorption bands for the imide carbonyls, typically around 1760 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). C-H Aromatic/Aliphatic Stretches: Absorptions around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. |
| MS (Mass Spec.) | [M]+: The molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.05). |
Relevance in Drug Development
The Isoquinoline-1,3(2H,4H)-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. Derivatives have been investigated for numerous therapeutic applications, including as inhibitors of HIV-1 integrase, anticonvulsants, anti-inflammatory agents, and anticancer agents.
The diagram below illustrates the key structural features of the Isoquinoline-1,3(2H,4H)-dione core that are typically modified in drug discovery campaigns to modulate biological activity and pharmacokinetic properties.
Caption: Logical relationship of the core scaffold to drug development strategies.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the Isoquinoline-1,3(2H,4H)-dione scaffold. The provided data and protocols offer a starting point for the synthesis, characterization, and strategic modification of this versatile chemical entity.
